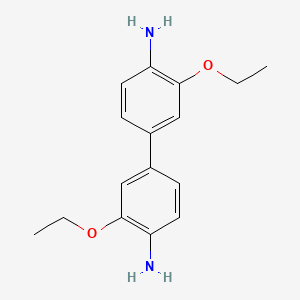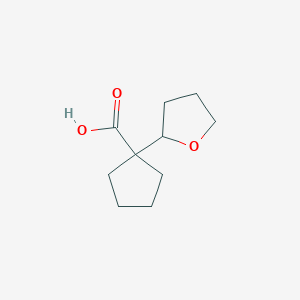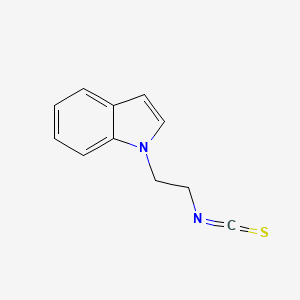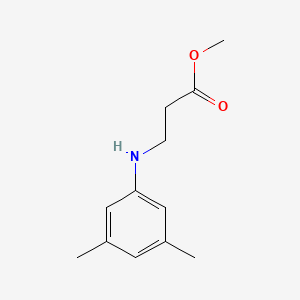![molecular formula C16H23N5O2 B2588078 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide CAS No. 899995-18-7](/img/structure/B2588078.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of fused heterocyclic systems that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. One method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation of the starting materials into pyrazolo[3,4-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
Insecticidal and Antibacterial Potential
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide, due to its structural similarity to pyrazolo[3,4-d]pyrimidine derivatives, may have potential applications in insecticidal and antibacterial treatments. Research involving the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related, has shown effectiveness against certain Pseudococcidae insects and selected microorganisms, indicating a potential for this compound to be explored in similar applications (Deohate & Palaspagar, 2020).
Antitumor Activity
Compounds with the pyrazolo[3,4-d]pyrimidine moiety, akin to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide, have been investigated for their antitumor activity. A study involving the synthesis and evaluation of these compounds demonstrated their potential to inhibit cancer cell proliferation and act as proapoptotic agents by interfering with the phosphorylation of Src, a protein involved in cancer cell growth and survival (Carraro et al., 2006).
Antimicrobial Properties
The antimicrobial activity of new heterocycles incorporating a pyrimidine ring, which shares structural features with N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide, has been documented. These compounds were tested against various microbial strains, showing moderate antimicrobial activity, suggesting a potential research avenue for the compound in antimicrobial applications (Farag et al., 2009).
Anti-Inflammatory and Analgesic Effects
Research on related pyrazolo pyrimidine derivatives has identified compounds with significant anti-inflammatory and analgesic effects, potentially due to the inhibition of cyclooxygenase-2 activity. This suggests that N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide could be explored for its efficacy in similar therapeutic applications (Devesa et al., 2004).
Potential in Neuroinflammation Imaging
Compounds structurally akin to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation. These studies, involving radiolabeling and positron emission tomography (PET) imaging, indicate a potential research direction for the subject compound in neuroinflammation imaging and related neurological disorders (Damont et al., 2015).
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-16(2,3)21-14-12(9-18-21)15(23)20(10-17-14)19-13(22)8-11-6-4-5-7-11/h9-11H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTODWCNPJNLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)
![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)


![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)


![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)